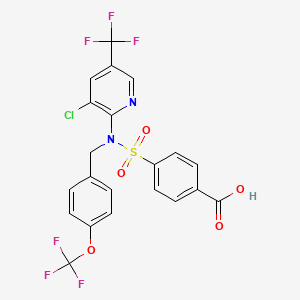

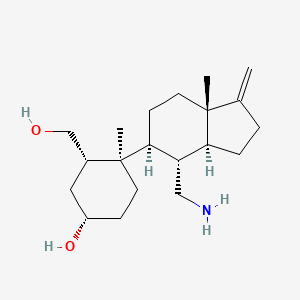

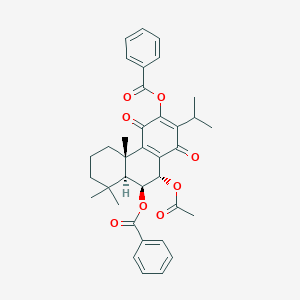

![molecular formula C39H37ClF4N6O6S B610636 (2~{r})-2-[5-[3-氯苯基-2-甲基-4-[2-(4-甲基哌嗪-1-基)乙氧基]苯基]-6-(5-氟苯基呋喃-2-基)噻吩并[2,3-D]嘧啶-4-基]氧基-3-[2-[[2-[2,2,2-三(氟苯基)乙基]吡唑-3-基]甲氧基]苯基]丙酸 CAS No. 1799633-27-4](/img/structure/B610636.png)

(2~{r})-2-[5-[3-氯苯基-2-甲基-4-[2-(4-甲基哌嗪-1-基)乙氧基]苯基]-6-(5-氟苯基呋喃-2-基)噻吩并[2,3-D]嘧啶-4-基]氧基-3-[2-[[2-[2,2,2-三(氟苯基)乙基]吡唑-3-基]甲氧基]苯基]丙酸

描述

S63845 is an inhibitor of myeloid cell leukemia 1 (Mcl-1; Ki = 0.19 nM), a pro-survival protein that is overexpressed in many cancers. It induces cell death in multiple myeloma, leukemia, and lymphoma cell lines (IC50s = <0.1-282 nM) via mitochondrial apoptosis. S63845 acts synergistically with trametinib, lapatinib, PLX4032, and erlotinib to reduce proliferation of SK-MEL-2, BT474, A2058, and PC9 cells, respectively. S63845 (6.25-25 mg/kg) reduces tumor volume in an MV4-11 acute myeloid leukemia mouse xenograft model in a dose-dependent manner.

S63845 is a potent and selective MCL1 inhibitor (Ki (MCL1, FP) < 1.2 nM; Kd (MCL1, SPR) = 0.19 nM; Ki (BCL2, FP) > 10.000 1.2 nM; Ki (BCL-XL, FP) > 10.000 1.2 nM). S63845 specifically binds with high affinity to the BH3-binding groove of MCL1. S63845 potently kills MCL1-dependent cancer cells, including multiple myeloma, leukaemia and lymphoma cells, by activating the BAX/BAK-dependent mitochondrial apoptotic pathway. In vivo, S63845 shows potent anti-tumour activity with an acceptable safety margin as a single agent in several cancers. Moreover, MCL1 inhibition, either alone or in combination with other anti-cancer drugs, proved effective against several solid cancer-derived cell lines. These results point towards MCL1 as a target for the treatment of a wide range of tumours.

科学研究应用

Hematopoiesis Research

S63845 has been used in studies investigating its effects on the normal hematopoietic system. It was found to affect the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages .

Cancer Treatment

S63845 is a small-molecule inhibitor that targets MCL-1, an important pro-survival protein in the BCL-2 family, making it a promising antitumor target . It has been used in studies investigating its effects on cancer cells, particularly in the context of acute myeloid leukemia (AML) .

Combination Therapy

Research has shown that S63845 can have a synergistic effect when used in combination with other drugs. For example, it has been found to enhance the pro-apoptotic and pro-differentiating effects of the BCL-2/BCL-XL inhibitor, ABT-737, in AML cell lines .

MAPK Pathway Inhibition

Studies have also investigated the impact of MAPK pathway inhibition on the sensitivity of AML cells to S63845. The results showed that this inhibition enhanced the apoptosis-inducing effects of S63845 .

Breast Cancer Research

S63845 has been tested in breast cancer cell lines and patient-derived xenografts with high expression of MCL-1. It displayed synergistic activity with docetaxel in triple-negative breast cancer and with trastuzumab or lapatinib in HER2-amplified breast cancer .

BCP-ALL Treatment

S63845 has been reported to have synergistic activity with VEN in BCP-ALL, a type of acute lymphoblastic leukemia .

作用机制

Target of Action

S63845 is a small molecule that specifically binds with high affinity to the BH3-binding groove of myeloid cell leukemia 1 (MCL1) . MCL1 is an important pro-survival protein in the BCL-2 family and acts as a master regulator of apoptosis in various human malignancies .

Mode of Action

S63845 potently kills MCL1-dependent cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway . This interaction involves binding of the BH3 domain of the pro-apoptotic members to a groove on the surface of the pro-survival proteins, controlling commitment to apoptosis .

Biochemical Pathways

The intrinsic apoptosis pathway represents the most prominent cell death signaling cascade and is primarily controlled by the BCL-2 family of proteins . This family can be split into pro-survival/anti-apoptotic (BCL-2, BCL-xL, MCL-1, BCL-W, BFL1), effector (BAK, BAX, BOK), BH3-only activator (BIM, BID, PUMA) and sensitizer (NOXA, BAD, BMF, BIK, Hrk) proteins . The decision between cellular survival and death depends on the precise balance of these anti- and pro-apoptotic proteins .

Result of Action

S63845 effectively kills MCL1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma cells . It also shows potent anti-tumor activity in vivo . In vitro, the combined inhibition of MCL1 and BCLXL resulted in significantly effective cell killing compared to single-agent treatment .

Action Environment

The action of S63845 can be influenced by the tumor and tissue type. For instance, S63845 affected the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages . It’s also noted that SCLCs with high BCL-xL expression were less sensitive to S63845 and its knockdown sensitized cells to MCL-1 targeting . This highlights the importance of understanding the tumor and tissue type specific implications of MCL1 for the optimal use of this novel drug class .

属性

IUPAC Name |

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHXVOCZBPADE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37ClF4N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does S63845 interact with its target, MCL-1?

A1: S63845 acts as a BH3-mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It binds directly to the BH3-binding groove of MCL-1, preventing MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and NOXA [, , ].

Q2: What are the downstream effects of S63845 binding to MCL-1?

A2: By inhibiting MCL-1, S63845 releases pro-apoptotic proteins like BIM, BAK, and NOXA, allowing them to activate BAX and BAK. This activation triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis [, , ].

Q3: What is the molecular formula and weight of S63845?

A3: The molecular formula of S63845 is C36H34ClF4N5O5S, and its molecular weight is 756.2 g/mol.

Q4: Is there any spectroscopic data available for S63845?

A4: While specific spectroscopic data (NMR, IR, etc.) is not extensively detailed in the provided research papers, its chemical structure can be used to predict these properties.

Q5: Does S63845 exhibit any catalytic properties?

A5: S63845 is a small molecule inhibitor and does not appear to have intrinsic catalytic properties. Its primary mechanism involves direct binding and inhibition of MCL-1.

Q6: Is there information available regarding the compliance of S63845 with SHE regulations?

A6: The provided research focuses on the preclinical investigation of S63845. As a result, specific information regarding its compliance with SHE regulations is limited at this stage of development.

Q7: What is the ADME profile of S63845?

A7: While precise ADME details are not provided in the research, studies mention the development of MIK665, an analog with improved pharmacokinetics in mice, suggesting potential limitations in the absorption, distribution, metabolism, or excretion of S63845 [].

Q8: What is the in vivo activity and efficacy of S63845 in preclinical models?

A8: S63845 demonstrates potent in vivo anti-tumor activity in various preclinical models, including xenograft models of acute myeloid leukemia, multiple myeloma, and breast cancer. It shows efficacy as a single agent and demonstrates synergistic effects when combined with other therapies [, , , , , ].

Q9: What are the in vitro models used to study the efficacy of S63845?

A9: Researchers employed a diverse range of in vitro models, including established cell lines (e.g., SUPB15, BV173, MOLM14) and primary cells derived from patients with various hematological malignancies like acute myeloid leukemia, multiple myeloma, and mantle cell lymphoma [, , , , ].

Q10: What are the animal models used to evaluate S63845 in vivo?

A10: Several in vivo studies utilized immunocompromised mouse models, including NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, to establish human tumor xenografts and assess the efficacy of S63845 alone or in combination therapies [, , , , ].

Q11: Have any clinical trials been conducted with S63845?

A11: While the provided papers do not mention completed clinical trials for S63845, they highlight its potential as a therapeutic agent and suggest a rationale for clinical evaluation, particularly in combination therapies [, ].

Q12: What are the known resistance mechanisms to S63845?

A12: Research suggests several mechanisms contribute to S63845 resistance, including:

- Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2, BCL-XL, or BCL-W can compensate for MCL-1 inhibition and maintain cell survival [, , , , ].

- Loss of pro-apoptotic proteins: Deletion or reduced expression of pro-apoptotic proteins like BAK or BIM can limit the efficacy of S63845 [, ].

- MCL-1 mutations: Specific mutations in the MCL-1 protein can alter its interaction with S63845 and affect drug sensitivity [].

Q13: What is the safety profile of S63845?

A13: Preclinical studies highlight potential on-target toxicities associated with MCL-1 inhibition, including:

- Hematopoietic toxicity: S63845 can suppress hematopoiesis, potentially leading to cytopenias [, ].

- Hepatotoxicity: Studies report transient transaminitis as a potential side effect [].

Q14: Are there specific drug delivery strategies being explored to improve the targeting of S63845?

A14: One study explored encapsulating S63845 into tumor-targeted nanoparticles decorated with fucoidan, a polysaccharide with affinity for P-selectin, a marker enriched in tumor sites. This approach aimed to enhance tumor delivery and minimize off-target toxicity [].

Q15: What are potential biomarkers for predicting the efficacy of S63845?

A15: Several biomarkers show promise in predicting S63845 sensitivity:

- BCL-2 family expression profile: The expression levels of other BCL-2 family members, such as BCL-2, BCL-XL, and BCL-W, can influence sensitivity to S63845 and inform potential combination strategies [, , , , ].

- BIM expression and phosphorylation status: BIM plays a crucial role in mediating apoptosis downstream of MCL-1 inhibition. Its expression and phosphorylation status can influence S63845 efficacy [].

Q16: What analytical methods are used to characterize and quantify S63845?

A16: While the provided research doesn't delve into specific analytical methods, common techniques for characterizing and quantifying small molecule inhibitors like S63845 include:

Q17: What are the alternatives and substitutes for S63845?

A17: While S63845 represents a highly selective MCL-1 inhibitor, other MCL-1 inhibitors are under development, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

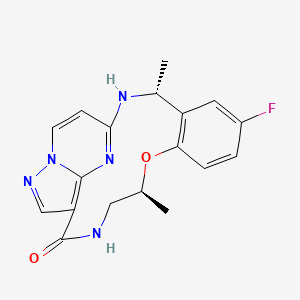

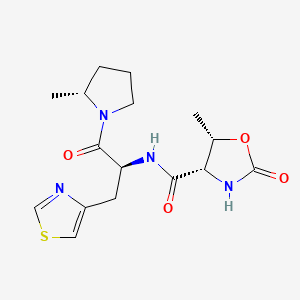

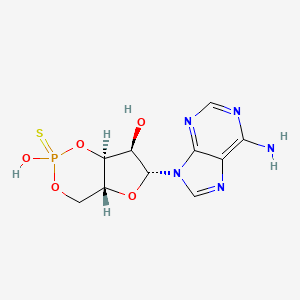

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)